Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl-
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Overview
Description
Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl- is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted with a 3-chlorophenyl group and a tetrahydro-1-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl- typically involves the reaction of 3-chlorobenzaldehyde with 1-methyl-1,2,3,6-tetrahydropyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 4-(3-bromophenyl)-1,2,3,6-tetrahydro-1-methyl-
- Pyridine, 4-(3-fluorophenyl)-1,2,3,6-tetrahydro-1-methyl-
- Pyridine, 4-(3-methylphenyl)-1,2,3,6-tetrahydro-1-methyl-
Uniqueness
Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl- is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
13458-14-5 |
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Molecular Formula |
C12H14ClN |
Molecular Weight |
207.70 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H14ClN/c1-14-7-5-10(6-8-14)11-3-2-4-12(13)9-11/h2-5,9H,6-8H2,1H3 |
InChI Key |
FKLWAGSVAKNRAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=CC1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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